molecular formula C14H16O3 B6220539 methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2763758-64-9

methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6220539
CAS No.: 2763758-64-9
M. Wt: 232.3
InChI Key:
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Description

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane ring system, which is fused with an oxirane ring and a phenyl group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing a phenyl group and an oxirane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-oxospiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic structure but lacks the phenyl group, resulting in different chemical and physical properties

    Methyl 6-phenyl-2-oxaspiro[3.3]heptane-2-carboxylate: This compound has a similar structure but with variations in the position of functional groups, leading to different reactivity and applications

The uniqueness of methyl 6-phenyl-2-oxaspiro[3

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate involves the reaction of 2-phenylcyclohexanone with ethyl diazoacetate to form a spirocyclic intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-phenylcyclohexanone", "ethyl diazoacetate", "sodium ethoxide", "water", "ethyl acetate", "sodium chloride", "anhydrous magnesium sulfate", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-phenylcyclohexanone (1.0 equiv) and ethyl diazoacetate (1.2 equiv) in dry ethyl acetate and cool the solution to 0°C.", "Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture dropwise while stirring vigorously.", "Step 3: Allow the reaction to warm to room temperature and stir for 24 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and recrystallize the product from methanol.", "Step 7: Hydrolyze the spirocyclic intermediate with hydrochloric acid to yield methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate." ] }

CAS No.

2763758-64-9

Molecular Formula

C14H16O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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